N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
N-(2-Methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic propanamide derivative featuring a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 4. The propanamide chain is linked to a 2-methoxyphenyl group, which may influence solubility and bioavailability.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-19-18(15-8-5-11-23-15)16(24-12)9-10-17(21)20-13-6-3-4-7-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQCCTPLTCLERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the thiazole-thiophene intermediate.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amidation reaction between the amine group of the intermediate and a propanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, the compound may interact with cellular receptors or signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole Derivatives with Anticancer Activity
Thiazole derivatives with phenyl or thiophenyl substituents have demonstrated significant anticancer activity. For example:
- Compound 7b (2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivative) exhibited an IC50 of 1.61 ± 1.92 μg/mL against HepG-2 cells .
- Compound 11 , synthesized from thioamide 3 and α-halo compounds, showed an IC50 of 1.98 ± 1.22 μg/mL .
Comparison : The target compound replaces the phenyl group in these analogs with a thiophen-2-yl substituent, which may alter electronic properties and binding affinity. Thiophene’s sulfur atom could enhance π-π interactions or metabolic stability compared to phenyl derivatives.
Thiazole-Triazole Acetamide Derivatives
Compounds like 9a–e (e.g., N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives) feature triazole-thiazole hybrids synthesized via click chemistry . These compounds were characterized by spectral data (IR, <sup>1</sup>H-NMR) but lack reported bioactivity.
Pesticidal Propanamide Derivatives
Dow AgroSciences’ compounds highlight the role of thiazole-propanamide scaffolds in pesticidal applications:
- Reference P6 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide .
- Reference FA3 : N-(4-Chloro-2-(pyrimidin-5-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide .
Comparison : The target compound lacks the trifluoropropylthio and pyridinyl/pyrimidinyl substituents critical for pesticidal activity in these analogs. Its thiophene substituent may redirect activity toward other biological targets.
Substituent Position Isomers
- : N-(2-(4-Methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide differs in the phenyl group substitution (phenoxyethyl vs.
- : 3-(2-Methoxyphenyl)-N-[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophen-3-yl]propanamide reverses the positions of thiophene and thiazole, highlighting the impact of positional isomerism on molecular geometry .
Data Tables
Table 1. Anticancer Thiazole Derivatives
| Compound | Key Substituents | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 7b | Phenyl at thiazole C4 | 1.61 ± 1.92 | |
| 11 | α-Halo-derived thiazole | 1.98 ± 1.22 |
Table 2. Pesticidal Propanamide Derivatives
| Compound | Key Substituents | Application | Reference |
|---|---|---|---|
| Reference P6 | Trifluoropropylthio, pyridinyl | Pesticidal | |
| Reference FA3 | Chloro, pyrimidinyl | Pesticidal |
Table 3. Structural Isomers
| Compound | Substituent Position | Notable Feature | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenoxy)ethyl group | Enhanced polarity | ||
| Thiophen-3-yl, thiazol-2-yl | Altered ring geometry |
Biological Activity
N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 342.5 g/mol
- Purity : Typically 95%
- Storage Conditions : Store according to label instructions upon receipt.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research highlighted the effectiveness of thiazole derivatives against various viruses, demonstrating a range of effective concentrations (EC50 values) that indicate the compound's potential as an antiviral agent.
| Compound | Virus Target | EC50 (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | TMV | 30.57 ± 3.11 | |
| Thiazole Derivative B | DENV | 0.96 | |
| Thiazole Derivative C | HCV NS5B | 32.2 |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory activity. Thiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for related compounds indicate promising anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Viral Replication : Similar compounds have shown to interfere with viral RNA polymerases, leading to reduced viral load.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
Case Study 1: Antiviral Efficacy
A study conducted by Ouyang et al. evaluated the antiviral efficacy of thiazole derivatives against Tobacco Mosaic Virus (TMV). The results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity, making them suitable candidates for further development as antiviral drugs.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation, several thiazole derivatives were tested for their ability to inhibit COX enzymes in vitro. The findings indicated that these compounds could serve as potential anti-inflammatory agents due to their ability to lower pro-inflammatory cytokine levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
